molecular formula C14H12ClN3O4 B4922167 N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide

N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide

Cat. No. B4922167
M. Wt: 321.71 g/mol
InChI Key: UHPICLNIUBPPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. In biochemistry, it has been investigated for its role in enzyme inhibition. In pharmacology, it has been explored for its potential as a drug candidate for the treatment of various diseases such as cancer and diabetes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell proliferation. It may also act as a reactive oxygen species scavenger, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. It has also been found to have antioxidant properties, which could contribute to its anti-inflammatory effects. In vivo studies have shown that this compound can reduce inflammation and improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its antioxidant properties, which could be useful in studying the role of oxidative stress in disease development. One limitation of using this compound is its limited solubility in aqueous solutions, which could affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide. One direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Another direction is to explore its potential as a drug candidate for the treatment of diabetes. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for higher yield and purity.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with furoyl hydrazine in the presence of a base. The resulting product is then treated with acetic anhydride and sodium acetate to yield the final product. This synthesis method has been optimized for high yield and purity.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(furan-2-carbonyl)hydrazinyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-8-4-5-9(7-10(8)15)16-13(20)14(21)18-17-12(19)11-3-2-6-22-11/h2-7H,1H3,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPICLNIUBPPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NNC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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